Vegfr-2-IN-36
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Overview
Description
Vegfr-2-IN-36 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-36 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-36 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
Vegfr-2-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and cell proliferation.
Medicine: Potential therapeutic agent for the treatment of cancers that rely on angiogenesis for tumor growth.
Mechanism of Action
Vegfr-2-IN-36 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling proteins, ultimately blocking the VEGF-induced angiogenesis pathway. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Vegfr-2-IN-36 include:
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 along with other kinases.
Sunitinib: Another multi-kinase inhibitor with activity against VEGFR-2.
Uniqueness
This compound is unique in its high selectivity for VEGFR-2, which minimizes off-target effects and potential toxicity. This selectivity makes it a valuable tool for studying VEGFR-2-specific pathways and for developing targeted cancer therapies .
Biological Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, and its inhibition is a significant focus in cancer therapy. Vegfr-2-IN-36 is a compound designed to target VEGFR-2, and this article explores its biological activity based on recent research findings.
This compound functions primarily as a VEGFR-2 inhibitor, which leads to the suppression of angiogenesis in tumors. The inhibition of VEGFR-2 can disrupt the signaling pathways that promote endothelial cell proliferation and migration, essential processes for new blood vessel formation. This compound's mechanism involves binding to the ATP-binding site of VEGFR-2, thereby blocking its activation by VEGF, which is critical for tumor vascularization.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various cancer models. Here are some key findings:
- Inhibition Potency : this compound exhibited an IC50 value of 0.026 μM against VEGFR-2, demonstrating significant potency compared to traditional inhibitors like sunitinib (IC50 = 0.039 μM) .
- Antiproliferative Activity : In vitro assays showed that this compound effectively reduced cell viability in various cancer cell lines, including breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2). The compound's IC50 values ranged from 0.66 μM to 1.963 μM across these cell lines .
- Selectivity : The selectivity index for this compound was notably high, indicating minimal toxicity to non-tumor cells (L-929), which is crucial for therapeutic applications .
Case Studies
Case Study 1: Breast Cancer Model
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability with an IC50 of 0.66 μM. Apoptosis assays indicated that the compound induces programmed cell death through the intrinsic pathway, as evidenced by increased Annexin V-FITC staining .
Case Study 2: Hepatic Carcinoma
In another study focusing on HepG2 cells, this compound demonstrated significant antiangiogenic effects. Treatment resulted in decreased tube formation in human umbilical vein endothelial cells (HUVECs) co-cultured with HepG2 cells, suggesting that the compound effectively inhibits angiogenesis driven by hepatic tumors .
Data Summary
The following table summarizes key research findings related to this compound:
Compound | IC50 (μM) | Cell Line | Activity Type |
---|---|---|---|
This compound | 0.026 | Various Cancer Lines | VEGFR-2 Inhibition |
Sunitinib | 0.039 | Various Cancer Lines | VEGFR Inhibition |
This compound | 0.66 | MCF-7 | Antiproliferative |
This compound | 1.963 | HepG2 | Antiangiogenic |
Properties
Molecular Formula |
C24H23N7O5 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+ |
InChI Key |
QLNNAKRIUXLPJS-MZJWZYIUSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.